

# Troubleshooting low EAE incidence with human MOG (35-55).

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## Compound of Interest

Compound Name: MOG (35-55), human

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## Technical Support Center: MOG (35-55)-Induced EAE

Welcome to the technical support center for troubleshooting Experimental Autoimmune Encephalomyelitis (EAE) induced with human Myelin Oligodendrocyte Glycoprotein (MOG) 35-55. This guide provides answers to frequently asked questions and detailed protocols to help researchers and scientists overcome common challenges, particularly low disease incidence.

### Frequently Asked Questions (FAQs)

#### Q1: We are experiencing low or no EAE incidence in our C57BL/6 mice after immunization with human MOG (35-55). What are the most common causes?

Low EAE incidence is a frequent issue and can typically be attributed to a few critical factors:

- **Mouse Strain and Genetics:** The C57BL/6 strain is commonly used for MOG (35-55)-induced EAE, but its susceptibility can be variable.<sup>[1]</sup> It is crucial to ensure you are using the correct strain, as models are not interchangeable (e.g., this model does not work in SJL mice).<sup>[2]</sup> Furthermore, the microbiome and diet of the animals can significantly impact individual immune responses and EAE variability.<sup>[3]</sup>

- **Improper Emulsion Preparation:** The MOG/CFA emulsion is critical for a potent immune response. If the emulsion is unstable ("breaks"), the antigen will not be presented effectively. The final product should be a stable, viscous, water-in-oil emulsion.[4]
- **Suboptimal Pertussis Toxin (PTx) Activity or Dosage:** PTx is essential for disrupting the blood-brain barrier, allowing immune cells to enter the central nervous system (CNS).[2][5] The potency of PTx can vary between batches and suppliers, which can drastically affect EAE induction.[6] Incorrect dosage or timing of administration will also lead to failure.
- **Peptide Quality:** The purity and quality of the synthetic MOG (35-55) peptide can influence its encephalitogenic potential. A study comparing three commercial sources of MOG (35-55) found that the peptide with the highest purity (99.2%) and content (92.2%) induced EAE with 100% incidence, while others resulted in 40% and 20% incidence.[7]
- **Animal Age and Health:** The age of the mice can be a factor. Younger mice (e.g., 14 weeks) may experience more severe EAE compared to more mature mice.[3] Stress before EAE induction has also been shown to reduce disease severity.[5] Mice should be healthy and free of other infections.

## Q2: What is the correct dosage and administration schedule for the key reagents?

Dosages can be optimized, but standard protocols provide a reliable starting point. Drastic reductions in reagent amounts have been shown to be effective without affecting clinical manifestations.[8]

Reagent	Standard Dose Range	Administration Details
MOG (35-55) Peptide	100 - 300 $\mu$ g/mouse	Delivered in a 100-200 $\mu$ L emulsion with CFA, administered subcutaneously (s.c.) at 2-4 sites (e.g., upper back, lower back, flanks). <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Complete Freund's Adjuvant (CFA)	Emulsion (1:1 with peptide solution)	Must be supplemented with Mycobacterium tuberculosis H37Ra. The emulsion provides the antigen and initiates the expansion of MOG-specific T cells. <a href="#">[5]</a> <a href="#">[10]</a>
Mycobacterium tuberculosis H37Ra	100 - 500 $\mu$ g/mouse	This is a component of the CFA and is critical for stimulating a strong immune response. <a href="#">[8]</a> <a href="#">[11]</a>
Pertussis Toxin (PTx)	100 - 500 ng/mouse	Administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> The dose should be adjusted based on the potency of the specific batch. <a href="#">[6]</a>

### Q3: Can you provide a detailed protocol for preparing the MOG/CFA emulsion?

Proper emulsion preparation is arguably the most critical technical step for successful EAE induction.[\[4\]](#)

- Reagent Preparation:

- Dissolve lyophilized MOG (35-55) peptide in sterile PBS or ddH<sub>2</sub>O to a final concentration of 2-4 mg/mL.[9][10] Store the peptide solution at -20°C.
- Thoroughly resuspend the Mycobacterium tuberculosis within the CFA vial by vortexing or shaking.
- Emulsification (Syringe-to-Syringe Method):
  - Draw the MOG (35-55) peptide solution into one Luer-Lok syringe.
  - Draw an equal volume of the prepared CFA into a second Luer-Lok syringe.
  - Connect the two syringes using a three-way stopcock or emulsifying needle.
  - Force the contents back and forth between the syringes for at least 10-20 minutes. The mixture will become progressively more viscous and opaque.
  - Crucially, check the stability of the emulsion. Dispense a small drop into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse. If the drop dissipates, continue mixing.
- Final Preparation:
  - Once stable, transfer the entire emulsion into a single 1 mL syringe for injection, being careful to avoid air bubbles.[3] Use a 26 G needle for administration.[2]

## Q4: How does Pertussis Toxin work, and what are the critical considerations for its use?

PTx enhances EAE development by acting as an adjuvant and, most importantly, by increasing the permeability of the blood-brain barrier, which facilitates the entry of pathogenic T cells into the CNS.[2][5]

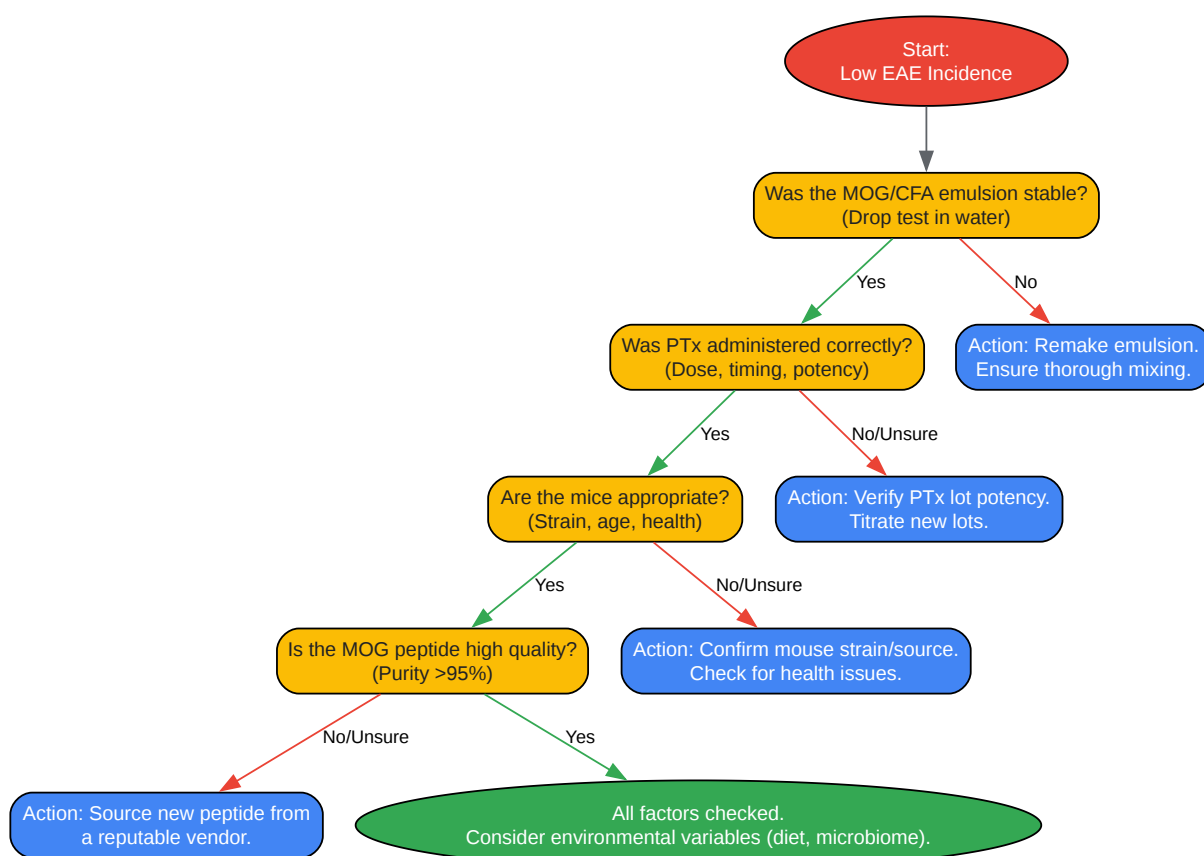
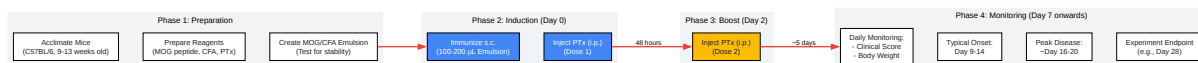
- Potency Variation: PTx batches differ in potency, which can lead to inconsistent EAE induction.[6] It is essential to either obtain the potency information from the supplier or titrate each new batch to determine the optimal dose.

- **Dosing and Timing:** The standard protocol involves two i.p. injections: one immediately after the MOG/CFA immunization (Day 0) and a second 48 hours later (Day 2).[9][10] The typical dose is between 100-500 ng per mouse per injection.[8]
- **Preparation:** Reconstitute lyophilized PTx in sterile PBS. This stock solution should be prepared on the day of injection.[2]

## Visualized Guides and Protocols

### Standard EAE Induction Workflow

The following diagram outlines the key steps and timeline for a typical MOG (35-55)-induced EAE experiment in C57BL/6 mice.



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